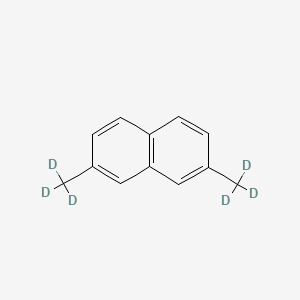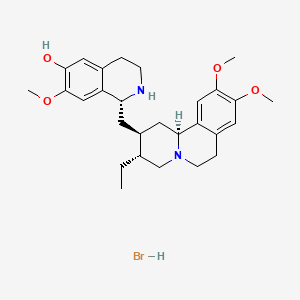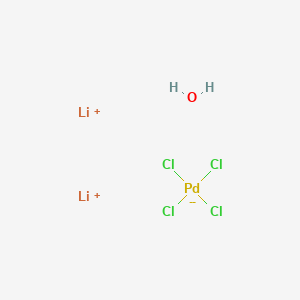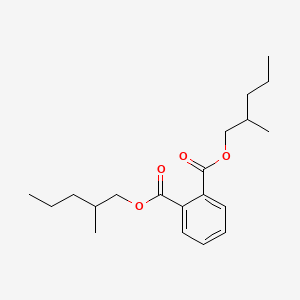
4-Phenanthrol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenanthrol-d9 is a deuterated variant of 4-Phenanthrol, where nine hydrogen atoms are replaced by deuterium. This compound is characterized by its solid state, appearing as white or yellowish crystals. It is stable at room temperature and dissolves in organic solvents such as ethanol and dichloromethane . The deuterium labeling allows for tracking the compound’s transformation and distribution during reactions, making it valuable in chemical and biochemical research .
Méthodes De Préparation
The preparation of 4-Phenanthrol-d9 typically involves the use of deuterated reagents to replace hydrogen atoms in the synthetic route of 4-Phenanthrol. One common method is to react 4-Phenanthrol with deuterated acetone or other deuterated reagents . This process ensures the incorporation of deuterium atoms into the compound, resulting in this compound.
Analyse Des Réactions Chimiques
4-Phenanthrol-d9 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Phenanthrol-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in organic synthesis to study reaction mechanisms and pathways.
Biology: The compound is employed in enzyme catalysis studies to understand drug metabolism reactions.
Medicine: It serves as a tool to investigate metabolic pathways and the effects of deuterium labeling on drug efficacy and safety.
Mécanisme D'action
The mechanism of action of 4-Phenanthrol-d9 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the role of hydrogen atoms in biochemical processes. This makes this compound a valuable tool for studying enzyme mechanisms, metabolic pathways, and the effects of isotopic substitution on chemical reactions .
Comparaison Avec Des Composés Similaires
4-Phenanthrol-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
4-Phenanthrol: The non-deuterated version of this compound, used in similar research applications but without the isotopic labeling.
3-Phenanthrol-d9: Another deuterated variant, differing in the position of the hydroxyl group on the phenanthrene ring.
9-Phenanthrol: A compound with the hydroxyl group at the 9-position, used as a transient receptor potential melastatin 4 channel inhibitor
These compounds share similar chemical properties but differ in their specific applications and the effects of isotopic labeling.
Propriétés
Numéro CAS |
922510-21-2 |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
203.288 |
Nom IUPAC |
1,2,3,5,6,7,8,9,10-nonadeuteriophenanthren-4-ol |
InChI |
InChI=1S/C14H10O/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clé InChI |
SIMYIUXARJLHEA-LOIXRAQWSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)O |
Synonymes |
Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol; 4-Phenanthrenol-d9; 4-Phenanthrol-d9; 4-Hydroxyphenanthrene-d9; NSC 171284-d9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569754.png)
![3,4,11,16-Tetrahydroxy-11-methyl-2,6,18-trioxopentacyclo[8.8.0.01,7.03,8.012,17]octadeca-4,12(17),13,15-tetraene-5-carboxamide](/img/structure/B569756.png)

![[2-[(4-Morpholinylcarbonyl)amino]ethyl]-carbamic acid, 1,1-dimethylethyl ester](/img/structure/B569761.png)

